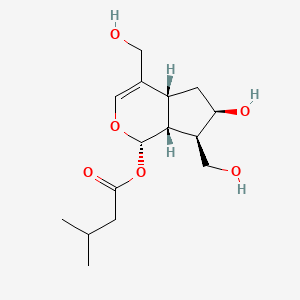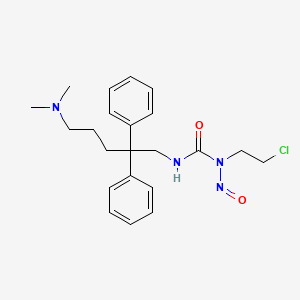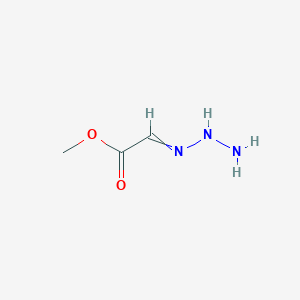
Methyl (triazan-1-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (triazan-1-ylidene)acetate is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (triazan-1-ylidene)acetate can be synthesized through various methods. One common approach involves the reaction of methyl acetate with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The use of advanced technologies such as microwave-assisted synthesis and reactive distillation can enhance the efficiency and yield of the production process. Catalysts such as sulfuric acid or ion exchange resins are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (triazan-1-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the triazene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Methyl (triazan-1-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of methyl (triazan-1-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl (triazan-1-ylidene)acetate can be compared with other similar compounds such as:
Ethyl (triazan-1-ylidene)acetate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl (triazan-1-ylidene)acetate: Contains a phenyl group, leading to different chemical properties and applications.
Methyl (diazan-1-ylidene)acetate: Lacks one nitrogen atom compared to this compound.
Propriétés
Numéro CAS |
75075-51-3 |
|---|---|
Formule moléculaire |
C3H7N3O2 |
Poids moléculaire |
117.11 g/mol |
Nom IUPAC |
methyl 2-(aminohydrazinylidene)acetate |
InChI |
InChI=1S/C3H7N3O2/c1-8-3(7)2-5-6-4/h2,6H,4H2,1H3 |
Clé InChI |
BIQDOQDLYHYHAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=NNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)


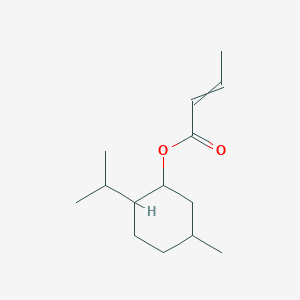
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

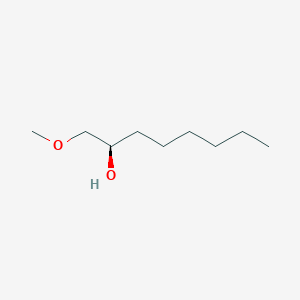
![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
